1-(4-methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a methoxybenzoyl group, a dimethyl group, and a methylphenyl group attached to an imidazole-thione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole core: This can be achieved by reacting appropriate aldehydes or ketones with ammonia or primary amines under acidic or basic conditions.
Introduction of the thione group: The imidazole core can be converted to its thione derivative by reacting with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the methoxybenzoyl group: This step involves the acylation of the imidazole-thione core with 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.
Introduction of the dimethyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 1-(4-Methoxybenzoyl)-3,5-dimethyl-4-(4-methylphenyl)thio-1H-pyrazole
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole
Comparison: 1-(4-Methoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is unique due to its imidazole-thione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-5-7-14(8-6-13)17-19(25)22(20(2,3)21-17)18(23)15-9-11-16(24-4)12-10-15/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVVBHFDVZWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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